molecular formula C14H13N3 B2529955 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline CAS No. 1706441-66-8

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline

Cat. No.: B2529955
CAS No.: 1706441-66-8
M. Wt: 223.279
InChI Key: IYAYRINPFDQCMA-UHFFFAOYSA-N
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Description

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core. Subsequent functionalization of the core with aniline derivatives can be achieved through various coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the core structure but lacks the aniline moiety.

    Imidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of pyridine.

    Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with a fused benzene ring

Uniqueness

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with an aniline moiety makes it a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

5-imidazo[1,2-a]pyridin-2-yl-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-6-11(8-12(10)15)13-9-17-7-3-2-4-14(17)16-13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAYRINPFDQCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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